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Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent demonstrating a novel

dual mechanism of action against SARS-CoV-2. This guide provides a comprehensive

comparison of its in vitro and in vivo efficacy, supported by available experimental data, to

inform researchers and drug development professionals.

At a Glance: Olgotrelvir's Efficacy
Olgotrelvir is a prodrug that is converted to its active form, AC1115, in the body. AC1115

targets both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral

replication, and human cathepsin L, a host protease involved in viral entry into cells.[1][2][3]

This dual-inhibition strategy offers the potential for enhanced antiviral activity and a higher

barrier to resistance.

Quantitative Efficacy Data
The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of

Olgotrelvir and its active form, AC1115.
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Target
SARS-CoV-2
Variant

Assay IC50/EC50 Reference

SARS-CoV-2

Mpro
WA-1

Enzymatic

Inhibition
IC50: 2.7 nM [1]

SARS-CoV-2

Mpro
Omicron

Enzymatic

Inhibition
IC50: 14.3 nM [1]

Human

Cathepsin L
-

Enzymatic

Inhibition
IC50: 27.4 pM [1]

SARS-CoV-2 WA-1
Antiviral Assay

(Vero E6 cells)
EC50: 1.0 µM [1]

SARS-CoV-2

Alpha, Beta,

Delta, Gamma,

Lambda

Antiviral Assay

(Vero E6 cells)

EC50: 0.28 -

4.26 µM
[4]

SARS-CoV-2 Omicron BA.5
Antiviral Assay

(Vero E6 cells)
EC50: 0.8 µM [1]

SARS-CoV-2 Omicron BA.5

Antiviral Assay

(differentiated

normal human

bronchial

epithelial cells)

EC50: <41 nM [1]
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Dosage
Treatment
Schedule

Key Findings Reference

500 mg/kg and 1000

mg/kg (oral, BID)

Prophylactic

(immediately after

viral inoculation)

Significantly reduced

lung virus load,

prevented body

weight loss, and

reduced cytokine

release and lung

pathology.

[1]

1000 mg/kg (oral,

BID)

Therapeutic (12 hours

post-infection)

Resulted in a

significant reduction of

viral RNA shedding

and prevention of

body weight loss.

[4]

400 mg/kg (oral, BID) Prophylactic

Blocked the release of

pro-inflammatory

cytokines (IL-6, TNF-

α, GM-CSF).

[5]

Experimental Protocols
Detailed, step-by-step protocols for the following key experiments are outlined below based on

publicly available information and general laboratory procedures.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay is a common method to determine the

inhibitory activity of compounds against SARS-CoV-2 Mpro.

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide

with a FRET pair (e.g., Edans/Dabcyl), assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT), test

compound (AC1115), and a positive control inhibitor (e.g., nirmatrelvir).

Procedure:
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1. The test compound is serially diluted in the assay buffer.

2. Recombinant Mpro enzyme is pre-incubated with the diluted compound or control in a

microplate.

3. The FRET substrate is added to initiate the enzymatic reaction.

4. The fluorescence intensity is measured over time using a microplate reader at the

appropriate excitation and emission wavelengths.

5. The rate of substrate cleavage is calculated from the increase in fluorescence.

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the

enzyme inhibition percentage against the logarithm of the compound concentration and

fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assay in Vero E6 Cells
This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cell-

based model.

Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in a

suitable medium (e.g., DMEM with fetal bovine serum and antibiotics) and seeded in 96-well

plates.

Virus Infection:

1. Cells are infected with a known titer of a SARS-CoV-2 variant.

2. Simultaneously, the cells are treated with serial dilutions of the test compound

(Olgotrelvir/AC1115) or a placebo.

Incubation: The plates are incubated for a defined period (e.g., 2-3 days) to allow for viral

replication.

Quantification of Viral Replication: The extent of viral replication is measured using one of

several methods:
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Cytopathic Effect (CPE) Assay: The percentage of cells showing virus-induced damage is

visually assessed.

Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted.

Quantitative RT-PCR (qRT-PCR): The amount of viral RNA in the cell culture supernatant

is quantified.

Data Analysis: The half-maximal effective concentration (EC50), the concentration at which

50% of viral replication is inhibited, is calculated.

In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model
This animal model is used to assess the in vivo efficacy of antiviral candidates.

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and

are susceptible to SARS-CoV-2 infection, are used.

Infection: Mice are intranasally inoculated with a specific strain of SARS-CoV-2.

Treatment:

Prophylactic model: Treatment with Olgotrelvir or a vehicle control is initiated shortly

before or at the time of infection.

Therapeutic model: Treatment begins at a specified time point after infection.

Monitoring: The mice are monitored daily for clinical signs of disease, including body weight

loss and mortality.

Endpoint Analysis: At specific time points post-infection, tissues (e.g., lungs) are harvested to

measure:

Viral load: Quantified by plaque assay or qRT-PCR.

Histopathology: To assess lung damage.

Cytokine levels: To measure the inflammatory response.
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Data Analysis: The efficacy of the treatment is determined by comparing the outcomes in the

Olgotrelvir-treated group to the vehicle-treated control group.

Mechanism of Action and Experimental Workflow
The following diagrams illustrate the dual-inhibition mechanism of Olgotrelvir and a general

workflow for its efficacy evaluation.
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Caption: Dual-inhibition mechanism of Olgotrelvir's active form, AC1115.
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Caption: General workflow for evaluating the efficacy of Olgotrelvir.

Comparative Performance
A key advantage of Olgotrelvir is its potent activity against nirmatrelvir-resistant Mpro mutants.

[1] Nirmatrelvir is the active component of Paxlovid, a leading oral antiviral for COVID-19. The

emergence of resistance to existing therapies is a significant concern, and Olgotrelvir's
efficacy against such variants suggests it could be a valuable alternative. Furthermore,

Olgotrelvir is designed as a standalone treatment and does not require co-administration with

ritonavir, a CYP3A4 inhibitor used to boost nirmatrelvir levels.[1] This could reduce the potential

for drug-drug interactions, a known limitation of Paxlovid.

However, direct head-to-head experimental data comparing the in vitro and in vivo efficacy of

Olgotrelvir with other authorized antivirals like Paxlovid and remdesivir under the same
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experimental conditions is limited in the public domain. Such studies would be crucial for a

definitive comparative assessment.

Conclusion
Olgotrelvir demonstrates promising in vitro and in vivo efficacy against SARS-CoV-2, including

variants of concern. Its dual mechanism of action, targeting both viral replication and entry, and

its activity against nirmatrelvir-resistant mutants, position it as a next-generation oral antiviral

candidate. Further publication of detailed experimental protocols and direct comparative

studies will be essential for a complete understanding of its therapeutic potential relative to

other available treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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